molecular formula C17H27BN2O3 B13886373 2-(2-(Pyrrolidin-1-yl)ethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(2-(Pyrrolidin-1-yl)ethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13886373
M. Wt: 318.2 g/mol
InChI Key: GLWMHVHRTCWXCI-UHFFFAOYSA-N
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Description

2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidine group and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the pyrrolidine and dioxaborolane groups. Common synthetic routes include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a borylation reaction, where a boronic acid or boronate ester reacts with the pyridine ring under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the pyridine ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce fully saturated pyridine derivatives.

Scientific Research Applications

2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and dioxaborolane groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-pyrrolidin-1-ylethoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of the dioxaborolane group.

    2-(2-pyrrolidin-1-ylethoxy)-4-methylpyridine: Features a methyl group instead of the dioxaborolane moiety.

    2-(2-pyrrolidin-1-ylethoxy)-4-chloropyridine: Contains a chlorine atom in place of the dioxaborolane group.

Uniqueness

The presence of the dioxaborolane group in 2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique reactivity and properties, making it particularly useful in borylation reactions and as a precursor for boron-containing compounds. This sets it apart from similar compounds that lack this functional group.

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-8-19-15(13-14)21-12-11-20-9-5-6-10-20/h7-8,13H,5-6,9-12H2,1-4H3

InChI Key

GLWMHVHRTCWXCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN3CCCC3

Origin of Product

United States

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